molecular formula C17H16N4O5S B2504756 2-(4-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034465-75-1

2-(4-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2504756
CAS No.: 2034465-75-1
M. Wt: 388.4
InChI Key: DZQCDQFGLWRACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that features a furan ring, a pyrazine ring, and a sulfamoyl group

Mechanism of Action

Target of Action

Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis .

Mode of Action

It’s known that similar compounds interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra

Biochemical Pathways

Similar compounds have been reported to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the bacteria’s survival and proliferation.

Pharmacokinetics

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they have favorable pharmacokinetic properties that allow them to reach their target in effective concentrations.

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they lead to the inhibition of the bacteria’s growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazine ring: This often involves the condensation of diamines with diketones or other suitable precursors.

    Attachment of the sulfamoyl group: This step usually involves the reaction of the pyrazine derivative with a sulfonamide under controlled conditions.

    Coupling of the furan and pyrazine rings: This is typically done using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final acylation step: The phenoxy group is introduced through an acylation reaction, often using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted sulfamoyl derivatives.

Scientific Research Applications

2-(4-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A well-known anti-tubercular agent with a similar pyrazine ring structure.

    Furan derivatives: Compounds containing the furan ring, known for their diverse biological activities.

    Sulfonamides: A class of compounds containing the sulfamoyl group, widely used as antibiotics.

Uniqueness

2-(4-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is unique due to its combination of a furan ring, pyrazine ring, and sulfamoyl group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[[3-(furan-2-yl)pyrazin-2-yl]methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c18-16(22)11-26-12-3-5-13(6-4-12)27(23,24)21-10-14-17(20-8-7-19-14)15-2-1-9-25-15/h1-9,21H,10-11H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQCDQFGLWRACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.